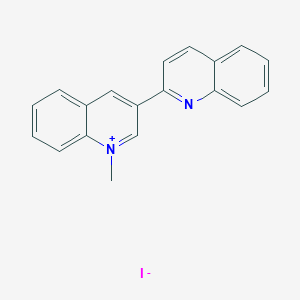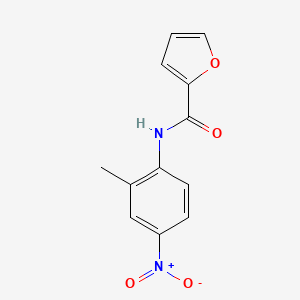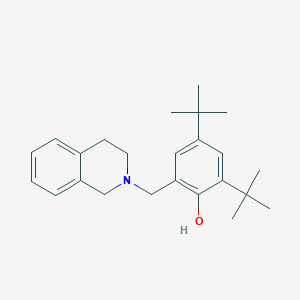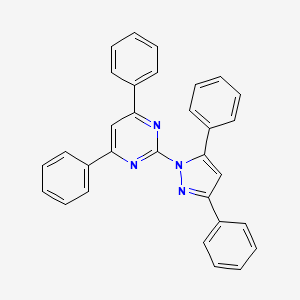![molecular formula C17H16FN3O2S B5050056 N-(5-fluoro-2-methylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5050056.png)
N-(5-fluoro-2-methylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-fluoro-2-methylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound is also known as FMBTA and has been synthesized using various methods.
科学的研究の応用
FMBTA has shown promising results in scientific research for its potential therapeutic applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. FMBTA has also been investigated for its antifungal and antibacterial properties. Additionally, FMBTA has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.
作用機序
The mechanism of action of FMBTA is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in cell growth and inflammation. FMBTA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
FMBTA has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. FMBTA has also been shown to inhibit the growth of fungal and bacterial cells. Additionally, FMBTA has been shown to reduce inflammation and modulate the immune response.
実験室実験の利点と制限
FMBTA has several advantages for lab experiments, including its high yield and purity. It is also relatively easy to synthesize using optimized methods. However, FMBTA has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, the mechanism of action of FMBTA is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
For research include investigating its potential as a therapeutic agent and studying its effects on the immune system.
合成法
FMBTA has been synthesized using several methods, including the reaction of 5-fluoro-2-methylphenylamine with 5-methoxy-1H-benzimidazole-2-thiol in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 5-fluoro-2-methylphenyl isothiocyanate with 5-methoxy-1H-benzimidazole-2-amine in the presence of triethylamine. These methods have been optimized to produce FMBTA in high yields and purity.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-10-3-4-11(18)7-14(10)19-16(22)9-24-17-20-13-6-5-12(23-2)8-15(13)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKDFGUHDCHRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5049977.png)
![2-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049988.png)
![2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5050025.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5050038.png)
![4-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5050044.png)

![2-(2-hydroxyethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5050052.png)



![N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B5050073.png)
![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)
![propyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5050081.png)
